2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol

Description

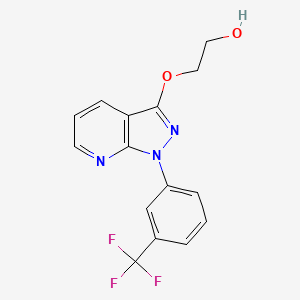

This compound belongs to the pyrazolopyridine class, characterized by a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethylphenyl group at position 1 and an ethanol moiety via an ether linkage at position 2. While direct pharmacological data on this specific compound are sparse in the literature, structurally related analogs are known for their roles in modulating guanylyl cyclase activity and nitric oxide (NO) signaling pathways .

Properties

CAS No. |

34580-74-0 |

|---|---|

Molecular Formula |

C15H12F3N3O2 |

Molecular Weight |

323.27 g/mol |

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyethanol |

InChI |

InChI=1S/C15H12F3N3O2/c16-15(17,18)10-3-1-4-11(9-10)21-13-12(5-2-6-19-13)14(20-21)23-8-7-22/h1-6,9,22H,7-8H2 |

InChI Key |

IOLVNDULVQTBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCCO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyridine core.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with an ethanol derivative, typically under basic conditions, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazolo-pyridine core may interact with nucleic acids or proteins, influencing various cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its closest analogs:

*Calculated using Molinspiration or similar tools; †Estimated based on ethyl ester analog data .

Key Structural Insights :

- Fluorinated aryl groups (e.g., -CF₃, -F) are conserved across analogs to improve metabolic stability and target affinity .

Pharmacological Activity and Target Engagement

- Guanylyl Cyclase Modulation: Analogous pyrazolopyridines, such as BAY 418543, are potent stimulators of soluble guanylyl cyclase (sGC), a key enzyme in NO signaling. The target compound’s ethanol group may enhance hydrogen bonding with sGC’s heme domain, though direct evidence is lacking .

Metabolic and Toxicity Profiles

- Metabolism: The ethyl ester analog undergoes hydrolysis to the acetic acid derivative, suggesting the ethanol compound may form glucuronide conjugates .

- Acute Toxicity: Ethyl ester derivatives show moderate toxicity (LD₅₀ > 500 mg/kg in rodents), but data for the ethanol analog are unavailable .

Biological Activity

The compound 2-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)ethanol is a synthetic organic molecule characterized by a unique structure that integrates a pyrazolo[3,4-b]pyridine core with an ether-linked ethanol moiety. The trifluoromethyl group enhances its biological activity and chemical stability, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is CHFNO. The presence of the trifluoromethyl group on the aromatic ring significantly influences the compound's lipophilicity and may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer properties. Studies have demonstrated that these compounds can inhibit key oncogenic pathways, including:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Inhibition of this receptor tyrosine kinase is crucial in various cancers.

- Aurora-A Kinase : Involved in cell cycle regulation and cancer progression.

For example, one study reported that pyrazole derivatives exhibited potent inhibitory activity against these targets, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, showing moderate to excellent inhibitory effects. For instance:

- In vitro assays demonstrated significant activity against pathogens responsible for common infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

- Substituents on the aromatic ring : The trifluoromethyl group enhances lipophilicity and bioavailability.

- Positioning of functional groups : Variations in the position of substituents can dramatically alter biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of BRAF(V600E), EGFR | |

| Anti-inflammatory | Inhibition of TNF-α production | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazolo derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that compounds with a trifluoromethyl substitution showed enhanced efficacy compared to their non-fluorinated counterparts .

- Inflammation Models : In animal models of inflammation, treatment with pyrazolo derivatives resulted in reduced edema and lower levels of inflammatory markers, supporting their potential therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.